REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[C:10]([Mg]Br)([CH3:12])=[CH2:11].[Cl-].[NH4+]>C1COCC1>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[CH:8]([OH:9])[C:10]([CH3:12])=[CH2:11] |f:2.3|
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Name
|
|
Quantity
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47 g
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Type
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reactant
|
Smiles
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C12C(CC(CC1)C2)C=O
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Name
|
isopropenylmagnesium bromide
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Quantity
|
860 mL
|
Type
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reactant
|
Smiles
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C(=C)(C)[Mg]Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred over the week-end
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling into an ice-water bath
|
Type
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CUSTOM
|
Details
|
to the reaction
|
Type
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STIRRING
|
Details
|
The phases were vigorously stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
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WASH
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Details
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The organic phase was washed with more ammonium chloride solution (300 ml) and brine (300 ml)
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Type
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EXTRACTION
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Details
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Each aqueous phase was re-extracted with diethyl ether (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried over sodium sulfate
|
Type
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DISTILLATION
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Details
|
The product was purified by fractional distillation through a 20-cm Widmer column
|
Name
|
|
Type
|
|
Smiles
|
C12C(CC(CC1)C2)C(C(=C)C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |